molecular formula C12H12O3 B13074339 3-Benzoyloxan-4-one

3-Benzoyloxan-4-one

Cat. No.: B13074339
M. Wt: 204.22 g/mol
InChI Key: GMRZVXDFLOOCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyloxan-4-one is a heterocyclic compound with a benzoyl group attached to an oxan-4-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyloxan-4-one typically involves the reaction of benzoyl chloride with oxan-4-one under basic conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amides or thioesters.

Scientific Research Applications

3-Benzoyloxan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Benzoyloxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the oxan-4-one ring can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of the oxygen in the oxan-4-one ring and exhibit similar biological activities.

    4H-Benzo[d][1,3]dioxin-4-ones: These compounds have an additional oxygen atom in the ring structure and are used in similar applications, such as drug development and materials science.

Uniqueness

3-Benzoyloxan-4-one is unique due to its specific ring structure and the presence of the benzoyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-benzoyloxan-4-one

InChI

InChI=1S/C12H12O3/c13-11-6-7-15-8-10(11)12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

GMRZVXDFLOOCLZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.